2-Ethoxy-3-propoxypyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

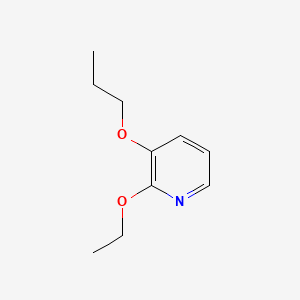

“2-Ethoxy-3-propoxypyridine” is a chemical compound with the CAS Number: 1330750-35-0 and a molecular weight of 181.23 . It has a linear formula of C10H15NO2 .

Synthesis Analysis

While specific synthesis methods for “2-Ethoxy-3-propoxypyridine” were not found in the search results, it’s worth noting that the synthesis of similar compounds often involves the use of boronic esters . Protodeboronation of alkyl boronic esters has been reported, utilizing a radical approach . This could potentially be a method for synthesizing “2-Ethoxy-3-propoxypyridine”, but more specific information would be needed.

Molecular Structure Analysis

The InChI Code for “2-Ethoxy-3-propoxypyridine” is 1S/C10H15NO2/c1-3-8-13-9-6-5-7-11-10(9)12-4-2/h5-7H,3-4,8H2,1-2H3 . This indicates the specific arrangement of atoms in the molecule.

Physical And Chemical Properties Analysis

“2-Ethoxy-3-propoxypyridine” has a molecular weight of 181.23 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Applications De Recherche Scientifique

Synthesis and Reactivity

2-Ethoxy-3-propoxypyridine has been explored in the context of hypervalent iodine(V) reagents, showcasing its utility in organic synthesis. Specifically, its conversion into 2-iodyl-3-propoxypyridine through oxidation and its application as a recyclable reagent for the oxidation of sulfides and alcohols highlight its versatility. The transformation allows for an effective separation and recovery process, indicating its potential for use in sustainable chemical practices (Yoshimura et al., 2011).

Electrochemical Applications

Research has extended into the electrochemical synthesis of polymeric films incorporating etheric derivatives related to 2-Ethoxy-3-propoxypyridine. These developments have been aimed at producing materials with notable electrochromic and ion receptor properties, with demonstrated applications in metal recovery and ion sensing. This showcases the compound's role in creating functional materials for technological applications (Mert, Demir, & Cihaner, 2013).

Quantum Mechanical and Spectroscopic Studies

In the quantum mechanical sphere, derivatives of 2-Ethoxy-3-propoxypyridine have been scrutinized for their molecular structure and electronic characteristics. These studies have elucidated the compound's stability, charge delocalization, and non-linear optical behavior, contributing to our understanding of its potential in various scientific applications, including molecular docking studies to explore interactions with biological molecules (Hajam et al., 2021).

Catalysis and Material Science

Further, 2-Ethoxy-3-propoxypyridine has found its way into material science, particularly in the development of surface coatings for display devices. A derivative of rhodamine B with an ethoxy-silano group, prepared from 2-Ethoxy-3-propoxypyridine, demonstrates the compound's applicability in enhancing the contrast properties of display screens, indicating its significance in the electronics industry (Ohishi, 2003).

Biological Applications

On the biological front, water-soluble dioxidovanadium(V) complexes involving derivatives of 2-Ethoxy-3-propoxypyridine have been synthesized to study interactions with DNA and proteins. These complexes exhibit cell-selective anticancer potential, suggesting the compound's relevance in the development of novel therapeutic agents (Sahu et al., 2021).

Orientations Futures

While specific future directions for “2-Ethoxy-3-propoxypyridine” were not found in the search results, research into similar compounds suggests potential areas of interest. For example, the protodeboronation of alkyl boronic esters has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B . This suggests that “2-Ethoxy-3-propoxypyridine” could potentially be used in similar synthetic applications.

Mécanisme D'action

Target of Action

It is often used in the suzuki–miyaura (sm) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . In this context, the compound can be considered to target the palladium catalyst used in the SM coupling reaction .

Mode of Action

In the context of the SM coupling reaction, 2-Ethoxy-3-propoxypyridine interacts with its targets through a process known as transmetalation . This process involves the transfer of an organoboron group from the compound to a palladium catalyst . The palladium catalyst then undergoes oxidative addition with electrophilic organic groups, forming a new Pd–C bond .

Biochemical Pathways

The biochemical pathways affected by 2-Ethoxy-3-propoxypyridine are primarily related to carbon–carbon bond formation via the SM coupling reaction . The compound’s organoboron group participates in transmetalation with the palladium catalyst, leading to the formation of new carbon–carbon bonds . This process is a key step in many synthetic pathways in organic chemistry .

Result of Action

The primary result of 2-Ethoxy-3-propoxypyridine’s action in the context of the SM coupling reaction is the formation of new carbon–carbon bonds . This enables the synthesis of a wide range of organic compounds .

Action Environment

The efficacy and stability of 2-Ethoxy-3-propoxypyridine in the SM coupling reaction are influenced by various environmental factors . These include the reaction conditions (which are typically mild and tolerant of various functional groups ), the stability of the organoboron reagent, and the specific properties of the palladium catalyst .

Propriétés

IUPAC Name |

2-ethoxy-3-propoxypyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-3-8-13-9-6-5-7-11-10(9)12-4-2/h5-7H,3-4,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJAQCUKZLHHQBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(N=CC=C1)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10716549 |

Source

|

| Record name | 2-Ethoxy-3-propoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethoxy-3-propoxypyridine | |

CAS RN |

1330750-35-0 |

Source

|

| Record name | 2-Ethoxy-3-propoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(5-Nitro-2-furanyl)oxy]-1,3-benzodioxole](/img/no-structure.png)